molecular formula C18H18O7 B14482741 1,2,5,6,8-Pentamethoxy-9H-xanthen-9-one CAS No. 66157-58-2

1,2,5,6,8-Pentamethoxy-9H-xanthen-9-one

Cat. No.: B14482741
CAS No.: 66157-58-2
M. Wt: 346.3 g/mol
InChI Key: HYIOXGKOIGXMLT-UHFFFAOYSA-N
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Description

1,2,5,6,8-Pentamethoxy-9H-xanthen-9-one is a derivative of xanthone, a class of organic compounds known for their diverse biological activities. Xanthones are characterized by a dibenzo-γ-pyrone scaffold, which consists of two benzene rings connected by a pyrone ring. The compound this compound is distinguished by the presence of five methoxy groups attached to the xanthone core, which can significantly influence its chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,5,6,8-Pentamethoxy-9H-xanthen-9-one typically involves the methoxylation of xanthone derivatives. One common method is the methylation of hydroxyl groups on a xanthone precursor using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3). The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography and recrystallization would be employed to achieve high-quality product .

Chemical Reactions Analysis

Types of Reactions

1,2,5,6,8-Pentamethoxy-9H-xanthen-9-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

1,2,5,6,8-Pentamethoxy-9H-xanthen-9-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2,5,6,8-Pentamethoxy-9H-xanthen-9-one involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also inhibit specific enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. In cancer research, it is believed to induce apoptosis (programmed cell death) in cancer cells by activating certain signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,5,6,8-Pentamethoxy-9H-xanthen-9-one is unique due to its specific arrangement of methoxy groups, which can influence its reactivity and interactions with biological molecules. This distinct structure allows for diverse applications in research and industry, making it a valuable compound for further exploration .

Properties

CAS No.

66157-58-2

Molecular Formula

C18H18O7

Molecular Weight

346.3 g/mol

IUPAC Name

1,2,5,6,8-pentamethoxyxanthen-9-one

InChI

InChI=1S/C18H18O7/c1-20-10-7-6-9-13(16(10)23-4)15(19)14-11(21-2)8-12(22-3)17(24-5)18(14)25-9/h6-8H,1-5H3

InChI Key

HYIOXGKOIGXMLT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)OC3=C(C2=O)C(=CC(=C3OC)OC)OC)OC

Origin of Product

United States

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